Product packaging for 5'-Thymidylic acid, dibutyl ester(Cat. No.:CAS No. 130752-96-4)

5'-Thymidylic acid, dibutyl ester

Cat. No.: B12797516
CAS No.: 130752-96-4
M. Wt: 434.4 g/mol
InChI Key: UXXLAGMYHSGZNX-ARFHVFGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Thymidylic Acid, Dibutyl Ester is a synthetic nucleotide derivative designed for specialized biochemical and proteomics research. This compound is structurally based on thymidine monophosphate (dTMP), a fundamental nucleotide monomer found in DNA . The addition of dibutyl ester groups alters the molecule's properties, making it a valuable tool for various laboratory applications. Researchers utilize this derivative and its related compounds, such as the 3'-methanesulfonate and 3'-acetate esters, as key intermediates in organic synthesis and nucleic acid chemistry. Its primary research value lies in its use as a building block for the creation of modified nucleotides or for probing enzymatic mechanisms, particularly in studies related to pyrimidine metabolism . As a modified thymidylic acid, it is also relevant in metabolic pathway studies . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N2O8P B12797516 5'-Thymidylic acid, dibutyl ester CAS No. 130752-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130752-96-4

Molecular Formula

C18H31N2O8P

Molecular Weight

434.4 g/mol

IUPAC Name

dibutyl [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C18H31N2O8P/c1-4-6-8-25-29(24,26-9-7-5-2)27-12-15-14(21)10-16(28-15)20-11-13(3)17(22)19-18(20)23/h11,14-16,21H,4-10,12H2,1-3H3,(H,19,22,23)/t14-,15+,16+/m0/s1

InChI Key

UXXLAGMYHSGZNX-ARFHVFGLSA-N

Isomeric SMILES

CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O

Canonical SMILES

CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O

Origin of Product

United States

Synthetic Methodologies for 5 Thymidylic Acid, Dibutyl Ester and Its Analogues

2 Preparation of Thiotriphosphate Moieties and Other Phosphate (B84403) Modifications

Modifying the phosphate group itself, for instance by replacing an oxygen atom with sulfur to create a phosphorothioate (B77711), is a common strategy to confer specific properties to nucleotides. nih.gov Thiotriphosphate analogues of nucleosides are particularly noted for their increased resistance to nuclease degradation. trilinkbiotech.com

The synthesis of nucleoside 5'-(α-P-thio)triphosphates can be achieved through several methods. One early method involved the reaction of 3'-O-acetyl-thymidine with triimidazolyl-phosphine sulfide. nih.gov Another approach is the Ludwig-Eckstein method, which proceeds via a cyclotriphosphite intermediate. nih.gov A more direct method involves treating an unprotected nucleoside with thiophosphoryl chloride, followed by the addition of pyrophosphate. nih.gov These thiophosphate moieties can be incorporated into dibutyl ester structures through subsequent esterification. For example, 2',3'-Dideoxythymidine-5'-O-(1-Thiotriphosphate) is a known analogue where the sugar is modified and the α-phosphate contains a sulfur atom, which results in a nuclease-resistant phosphorothioate linkage upon incorporation into a DNA strand. trilinkbiotech.com

Synthetic Approaches to Alkylated and Acylated Thymidine (B127349) Derivatives

The modification of thymidine at its sugar moiety through alkylation and acylation is a key strategy for developing novel nucleoside analogues. These modifications can significantly alter the biological and physical properties of the parent molecule.

Direct acylation is a prominent method for synthesizing 5'-O-acyl thymidine derivatives. scielo.org.mx This approach typically involves reacting thymidine with an acylating agent, such as an acyl halide or anhydride (B1165640), in a suitable solvent like anhydrous pyridine (B92270). scielo.org.mxscispace.com The reaction is often performed at a controlled temperature, for instance, 0°C, to selectively target the 5'-hydroxyl group, which is the most reactive. scispace.com A variety of acyl groups have been successfully introduced using this method, leading to a diverse library of thymidine analogues. scispace.comresearchgate.net Following the reaction, a workup procedure involving extraction and washing is employed to isolate the product. scispace.com

For example, the reaction of thymidine with acetic anhydride in pyridine yields the 5'-O-acetyl derivative. scispace.com The progress of this type of reaction can be monitored using thin-layer chromatography (TLC). scispace.com The structural confirmation of the resulting acylated products is typically achieved through spectroscopic methods like FTIR and 1H-NMR. scispace.comresearchgate.net

Table 1: Examples of Acylating Agents for the Synthesis of 5'-O-Acyl Thymidine Derivatives This interactive table summarizes various acylating agents used in the direct acylation of thymidine.

Acylating Agent Resulting Derivative Functional Group Reference
Pentanoyl chloride 5'-O-Pentanoyl scispace.com
Heptanoyl chloride 5'-O-Heptanoyl scispace.com
Octanoyl chloride 5'-O-Octanoyl scispace.com
Decanoyl chloride 5'-O-Decanoyl scispace.com
Myristoyl chloride 5'-O-Myristoyl scispace.com
Pivaloyl chloride 5'-O-Pivaloyl scielo.org.mxscispace.com
2-Chlorobenzoyl chloride 5'-O-(2-Chlorobenzoyl) scispace.com
2-Bromobenzoyl chloride 5'-O-(2-Bromobenzoyl) scispace.com
4-Bromobenzoyl chloride 5'-O-(4-Bromobenzoyl) scispace.com
Cinnamoyl chloride 5'-O-Cinnamoyl scispace.com
Acetic anhydride 5'-O-Acetyl scielo.org.mxscispace.com
4-t-Butylbenzoyl chloride 5'-O-(4-t-Butylbenzoyl) scielo.org.mx

In addition to acylation, specific alkylated thymidine derivatives have been synthesized. A notable example is the synthesis of 4′-C-substituted thymidine analogs, such as 4′-C-(N-ethyl)aminoethyl (4′-EAE-T), 4′-C-(N-butyl)aminoethyl (4′-BAE-T), and 4′-C-(N-octyl)aminoethyl (4′-OAE-T). mdpi.com The synthesis of these compounds involves a multi-step process starting from a protected thymidine precursor. mdpi.com The key steps include N-alkylation using an appropriate alkyl iodide in the presence of sodium hydride, deprotection of benzyl (B1604629) and benzyloxymethyl groups, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group, and finally, phosphitylation to yield the desired phosphoramidite (B1245037) monomers for oligonucleotide synthesis. mdpi.com

Table 2: Synthetic Steps and Yields for 4'-C-Alkylated Thymidine Analogs This interactive table outlines the key synthetic transformations and reported yields for the preparation of 4'-C-alkylated thymidine phosphoramidites.

Step Reagents and Conditions Product Yield Range Reference
N-Alkylation NaH, Ethyl/Butyl/Octyl iodide, DMF N-alkylated intermediate (18a-c) Not purified mdpi.com
Deprotection BCl₃, CH₂Cl₂ Deprotected triol (19a-c) 43-82% mdpi.com
5'-Hydroxyl Protection DMTrCl, DMAP, Pyridine 5'-O-DMTr protected nucleoside (20a-c) 68-77% mdpi.com
Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, THF Phosphoramidite (21a-c) 76-88% mdpi.com

Synthesis of 5'-Deoxy-5'-Methylphosphonate Linked Oligonucleotide Analogues

A significant advancement in the synthesis of oligonucleotide analogues is the development of a method for preparing 5'-deoxy-5'-methylphosphonate linked thymidine oligonucleotides. nih.govnih.govoup.com These analogues, also known as 5'-methylenephosphonates, feature a modification where the 5'-oxygen atom of the phosphodiester linkage is replaced by a methylene (B1212753) group. nih.gov

A novel synthetic strategy for these compounds utilizes a specific phosphonate (B1237965) protecting group, 4-methoxy-1-oxido-2-picolyl. nih.govnih.govoup.com This protecting group is designed to facilitate an intramolecular nucleophilic catalysis, which, in conjunction with the condensing agent 2,4,6-triisopropylbenzenesulfonyl chloride, ensures a rapid and efficient formation of the 5'-methylenephosphonate internucleosidic bond. nih.govnih.govoup.com

The synthesis is typically performed on a solid support. nih.govoup.com After the assembly of the protected oligonucleotide chain, the 4-methoxy-1-oxido-2-picolyl protecting groups are removed by treatment with thiophenol and triethylamine. nih.govnih.gov The final step involves cleaving the analogue from the solid support using concentrated aqueous ammonia, followed by purification via High-Performance Liquid Chromatography (HPLC). nih.govnih.govoup.com This methodology has been successfully employed to synthesize thymidine oligonucleotide analogues up to 20 nucleotide units in length. nih.govnih.gov

Table 3: Key Reagents in the Synthesis of 5'-Deoxy-5'-Methylphosphonate Linked Oligonucleotides This interactive table details the crucial components of the synthetic method and their respective functions.

Reagent Chemical Name Role in Synthesis Reference
Protecting Group 4-methoxy-1-oxido-2-picolyl Phosphonate protection; enables intramolecular nucleophilic catalysis nih.govnih.govoup.com
Condensing Agent 2,4,6-triisopropylbenzenesulfonyl chloride Promotes the formation of the internucleosidic bond nih.govnih.govoup.com
Deprotecting Agents Thiophenol and Triethylamine Removal of the phosphonate protecting groups nih.govnih.gov
Cleavage Agent Concentrated Aqueous Ammonia Cleavage of the oligonucleotide from the solid support nih.govnih.gov

Development of Nucleotide Ester Ligands for Biospecific Affinity Chromatography

Affinity chromatography is a powerful purification technique that relies on the highly specific interaction between a target molecule and a ligand immobilized on a chromatographic support. nih.gov The development of synthetic ligands is a key area of research, offering advantages such as high stability, low cost, and tailored specificity. researchgate.net

Nucleotide esters can be developed as biospecific ligands for affinity chromatography, particularly for the purification of proteins and enzymes that possess nucleotide-binding sites. sci-hub.se The principle behind this approach is to design a synthetic ligand that mimics the natural substrate or cofactor of the target protein. researchgate.net By immobilizing a nucleotide ester onto a support matrix like agarose (B213101), a highly selective affinity medium can be created. unc.edu

The development process involves several stages. First is the design and chemical synthesis of the nucleotide ester ligand. This is followed by the covalent attachment of the ligand to a suitable chromatography matrix. unc.edu The choice of immobilization chemistry is critical to ensure that the ligand is attached in a way that its binding site remains accessible to the target molecule, avoiding steric hindrance. nih.govsci-hub.se The cyanogen (B1215507) bromide method is a classic example of a technique used to couple ligands with primary amine groups to agarose supports. nih.govsci-hub.se

Once the affinity medium is prepared, it can be used to capture the target protein from a complex mixture. Unbound substances are washed away, and the purified protein is then eluted by changing the conditions to reverse the binding interaction, for example, by altering the pH or by introducing a competing molecule that has a higher affinity for the ligand or the target. nih.gov

Table 4: Common Ligand Types in Affinity Chromatography This interactive table provides examples of different classes of ligands used for affinity purification.

Ligand Type Target Molecule(s) Principle of Interaction Reference
Antibodies Antigens, Proteins Antigen-antibody binding nih.gov
Enzymes Substrate analogues, Inhibitors, Cofactors Enzyme-substrate/inhibitor binding nih.gov
Nucleic Acids Complementary DNA/RNA, DNA-binding proteins Hybridization, Protein-DNA binding
Triazine Dyes Enzymes with nucleotide-binding sites (e.g., kinases, dehydrogenases), Albumin Mimics nucleotide structure, hydrophobic interactions sci-hub.se
Synthetic Ligands Various proteins (e.g., Kallikrein, Insulin, IgG) De novo design based on target structure, mimics natural recognition researchgate.net

Applications of 5 Thymidylic Acid, Dibutyl Ester in Nucleic Acid Chemistry and Molecular Biology Research

Facilitating Modified Oligonucleotide Synthesis for Research Purposes

The primary application of 5'-Thymidylic acid, dibutyl ester, lies in its role as a building block for the chemical synthesis of oligonucleotides. The dibutyl ester group serves as a protecting group for the 5'-phosphate of the thymidine (B127349) nucleotide. This protection is crucial for controlling the regioselectivity of the coupling reactions during the stepwise assembly of an oligonucleotide chain.

Design and Development of Modified Nucleic Acid Constructs

In the design of modified nucleic acid constructs, protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleoside. The 5'-hydroxyl group is a primary reactive site, and its temporary blockage is a standard strategy in oligonucleotide synthesis. nih.gov Similarly, the phosphate (B84403) group can interfere with the coupling chemistry. By converting the 5'-phosphate to a dibutyl ester, its reactivity is masked, allowing for the desired phosphoramidite (B1245037) chemistry to proceed at the 3'-hydroxyl position. umich.edu

The use of such protected monomers allows for the creation of oligonucleotides with specific modifications at defined positions, which is fundamental for the development of nucleic acid-based research tools and therapeutics.

Investigational Tools for DNA and RNA Structure-Function Relationships

Oligonucleotides containing modified bases or backbone linkages are invaluable tools for dissecting the intricate relationship between the structure of DNA and RNA and their biological functions. nih.gov By introducing modifications like a 5'-dibutyl ester on a thymidine residue, researchers can study how such alterations in the phosphate backbone affect the stability, conformation, and recognition of nucleic acids by proteins and other molecules.

For instance, the introduction of bulky alkyl ester groups on the phosphate can influence the local helical structure of a DNA duplex and modulate hydrophobic and hydrogen-bonding interactions. nih.gov While specific studies on the dibutyl ester are not extensively documented in publicly available literature, research on similar modifications, such as methylphosphonates, has shown that neutralizing the negative charge of the phosphate backbone can impact the stability of DNA structures like G-quadruplexes. nih.gov

The thermodynamic stability of DNA and RNA duplexes is a critical parameter in their function. The effect of modifications on the melting temperature (Tm) of a duplex provides insight into its stability. The table below illustrates hypothetical melting temperatures of a standard DNA duplex compared to one containing a 5'-phosphate ester modification, based on general principles of how such modifications can affect duplex stability.

Table 1: Illustrative Melting Temperatures (Tm) of a DNA Duplex with and without a 5'-Phosphate Ester Modification

Oligonucleotide Sequence Modification Hypothetical Tm (°C)
5'-ATCGGCTA-3' None (Standard Phosphodiester) 55.2
5'-(Dibutyl Ester)pATCGGCTA-3' This compound at the 5'-terminus 53.8

Note: This data is illustrative and intended to demonstrate the potential impact of such a modification. Actual Tm values would need to be determined experimentally.

Precursors for Research-Grade Therapeutic Oligonucleotides

Chemically modified oligonucleotides are at the forefront of therapeutic development, with applications as antisense oligonucleotides, siRNAs, and aptamers. nih.gov These therapeutic agents often require extensive chemical modifications to enhance their stability against nucleases, improve their binding affinity to target sequences, and modulate their pharmacokinetic properties. nih.gov

This compound, and similar protected nucleotides serve as essential precursors in the synthesis of these research-grade therapeutic oligonucleotides. nih.gov The ability to incorporate modifications at specific positions allows for the fine-tuning of the oligonucleotide's properties. For example, modifications at the termini of an oligonucleotide can significantly increase its resistance to degradation by exonucleases. nih.gov While the dibutyl ester itself may be a temporary protecting group, its use enables the construction of the complex, highly modified sequences required for therapeutic research. nih.gov

The development of novel therapeutic oligonucleotides often involves screening a library of modified sequences. The efficient synthesis of these libraries is made possible by the availability of well-characterized, protected monomers like this compound.

Utilization as Molecular Probes in Biological Systems

Modified oligonucleotides are widely used as molecular probes to investigate a variety of biological processes. The incorporation of specific modifications can confer unique properties to these probes, such as enhanced stability, specific binding characteristics, or the ability to be detected by various analytical methods.

Studies on DNA Synthesis, Repair, and Replication Mechanisms

Thymidine analogues have long been used to study DNA synthesis and replication. nih.govmdpi.com By incorporating modified thymidine residues into DNA, researchers can track the process of replication and investigate the mechanisms of DNA repair pathways. nih.govnih.gov Oligonucleotides containing site-specific modifications, which can be synthesized using precursors like this compound, are particularly useful for studying how DNA repair enzymes recognize and process different types of DNA damage. nih.gov

For example, a synthetic oligonucleotide containing a modified thymidine can be used as a substrate for a DNA repair enzyme. The efficiency of the repair process can then be measured, providing insights into the enzyme's substrate specificity and mechanism of action. nih.gov While direct studies employing this compound for this purpose are not widely reported, the principle of using site-specifically modified oligonucleotides is a well-established approach in the field of DNA repair research.

The following table provides a hypothetical example of how the incorporation of a modified thymidine might affect its recognition and processing by a DNA polymerase, a key enzyme in DNA synthesis and repair.

Table 2: Hypothetical Relative Incorporation Efficiency of a Modified Thymidine by a DNA Polymerase

Thymidine Analogue Modification Type Hypothetical Relative Incorporation Efficiency (%)
Thymidine (unmodified) None 100
This compound 5'-Phosphate Ester <1 (as triphosphate)

Development of Probes for Advanced Molecular Biology Techniques (e.g., PCR, Sequencing)

Modified oligonucleotides are essential components of many advanced molecular biology techniques, including the polymerase chain reaction (PCR) and DNA sequencing. aimspress.com Probes and primers with specific modifications can offer advantages over their unmodified counterparts, such as increased specificity and sensitivity.

The design of probes for techniques like quantitative PCR (qPCR) often involves the incorporation of fluorophores and quenchers. aimspress.com While this compound, is not itself a fluorescent label, its use in the synthesis of the oligonucleotide probe allows for the precise placement of other necessary modifications. The stability and hybridization properties of the probe can be fine-tuned by the inclusion of various chemical modifications throughout its sequence. nih.gov

Furthermore, the development of novel sequencing technologies can also benefit from the use of modified oligonucleotides. For instance, oligonucleotides with specific modifications can be used to capture and enrich target DNA sequences for subsequent analysis. google.com The ability to synthesize custom oligonucleotides with a wide range of modifications, facilitated by precursors like this compound, is a key enabler of innovation in this field.

Tools for Investigating Gene Expression and Regulation

The regulation of gene expression is a fundamental process that dictates cellular function, differentiation, and response to the environment. Scientists employ a variety of molecular tools to dissect these complex regulatory networks. nih.govresearchgate.net These tools can include synthetic oligonucleotides, fluorescently labeled nucleotides, and modified nucleosides that can be used to track DNA synthesis or perturb transcriptional processes. nih.govnih.gov The study of gene expression variability, for instance, can be used as a tool to understand the underlying mechanisms of gene regulation. nih.gov

Thymidylate, the unesterified form of 5'-Thymidylic acid, is a crucial component of DNA synthesis, and its availability is tightly linked to cell proliferation. Enzymes that regulate its synthesis are key targets in understanding cellular growth. nih.gov While nucleotide analogues are central to this field, specific research detailing the use of this compound as a direct tool for investigating gene expression or regulation is not prominent in the available scientific literature. Theoretically, as a lipid-soluble version of thymidylate, it could be explored for its ability to be taken up by cells and influence the intracellular nucleotide pool, thereby affecting DNA replication and gene expression dynamics. However, dedicated studies to validate its use for this specific purpose are not documented.

Exploration of Nucleotide Analogues in Pre-clinical Design and Evaluation

The modification of nucleotides is a cornerstone of drug discovery, aiming to create analogues with enhanced cellular uptake, stability, or specific inhibitory properties. Esterification of the phosphate group, as seen in this compound, is a common prodrug strategy to mask the negative charge of the phosphate, thereby increasing lipophilicity and facilitating passage across cell membranes. nih.govplos.org

Design and Screening of Antiviral Agent Prototypes

A significant challenge in antiviral therapy is the delivery of nucleotide analogues into infected cells, as the phosphorylated forms are often impermeable to the cell membrane. The "prodrug" approach, where a lipophilic masking group is attached to the nucleotide, is a widely used strategy. nih.gov This enhances membrane permeability, and once inside the cell, cellular enzymes cleave the ester groups to release the active, phosphorylated form of the drug. This strategy has been successfully employed for various antiviral nucleosides. nih.govnih.gov

While thymidine analogues have been synthesized and tested for antiviral activity against viruses like Herpes Simplex Virus nih.gov, and other nucleoside analogues have shown promise nih.gov, there is a lack of specific published research evaluating this compound as an antiviral agent. Its structure is consistent with a prodrug design, but its efficacy and spectrum of activity would require dedicated screening and investigation.

Table 1: Prodrug Strategies for Nucleotide/Nucleoside Analogues

Prodrug StrategyModifying Group ExampleParent Drug ExampleIntended Advantage
Amino Acid EstersL-Valyl EsterAcyclovirEnhanced absorption via peptide transporters nih.gov
Phosphate EstersDiisopropyl PhosphateChrysinIncreased lipophilicity and antiviral activity plos.org
PhosphoramidatesAryl PhosphoramidateZidovudine (B1683550) (AZT)Bypasses initial phosphorylation step
Tetraphosphate ProdrugsBiocleavable GroupsStavudine (d4T)Intracellular delivery of nucleotide metabolites nih.gov

Investigation of Anticancer Agent Prototypes

Nucleotide analogues are a mainstay of cancer chemotherapy. They can disrupt DNA synthesis and repair, leading to the death of rapidly proliferating cancer cells. A key target in this area is the enzyme thymidylate synthase, which is critical for the production of thymidylate. nih.gov Inhibition of this enzyme depletes the building blocks for DNA replication, selectively harming cancer cells.

Boron analogues of alpha-amino acids have been shown to possess antineoplastic activity by inhibiting DNA and RNA synthesis. nih.govmerckmillipore.com However, these studies found that the mechanism did not involve the suppression of thymidylate synthase. nih.gov While the conceptual framework for using nucleotide derivatives as anticancer agents is well-established, specific studies on the anticancer potential of this compound are not found in the reviewed literature. Its potential would hinge on its ability to be converted to an active form that could inhibit critical enzymes or be incorporated into DNA, leading to cytotoxicity.

Modulators of Cellular Processes in Research Models

As a derivative of a fundamental biological molecule, this compound holds theoretical potential as a modulator of cellular processes. By delivering a precursor to thymidylate, it could influence pathways dependent on DNA synthesis, such as cell cycle progression and proliferation. In research models, such a compound could be used to study the effects of altering nucleotide pool dynamics. However, the scientific literature lacks specific examples of this compound being used in this capacity to modulate cellular processes for research purposes.

Analogues for Molecular Imaging Research and Probe Development

Molecular imaging enables the visualization and quantification of biological processes at the molecular and cellular levels. The development of imaging probes is essential for this field. A typical probe consists of a targeting molecule linked to an imaging moiety, such as a radionuclide for PET/SPECT imaging or a fluorophore for optical imaging. nih.govnih.gov

Nucleic acid aptamers and other small molecules are being developed as targeting ligands to deliver imaging agents to specific markers, such as receptors overexpressed on cancer cells. nih.govnih.gov The design process often uses computer modeling to predict the binding affinity of a potential probe to its target. nih.govnih.gov While nucleotide and nucleoside analogues can serve as the foundational structure for such probes, there is no evidence in the scientific literature that this compound has been developed or utilized for molecular imaging research. Its development into an imaging probe would require significant chemical modification to attach a suitable imaging reporter group.

Biochemical Roles and Enzymatic Interactions of Thymidylic Acid Derivatives

Participation in Nucleotide Metabolism Pathways

The synthesis and integration of thymidine (B127349) nucleotides are central processes in pyrimidine (B1678525) metabolism, ensuring the fidelity of DNA replication.

The de novo synthesis of deoxythymidine monophosphate (dTMP), or 5'-thymidylic acid, is a crucial step for DNA production. This reaction is catalyzed by the enzyme thymidylate synthase (TS). wikipedia.orgdroracle.ai The process involves the reductive methylation of deoxyuridine monophosphate (dUMP), where a methyl group is transferred to the 5-position of the uracil (B121893) ring of dUMP. wikipedia.orgdroracle.ai The methyl donor for this critical reaction is N5,N10-methylenetetrahydrofolate, which is concurrently oxidized to dihydrofolate. wikipedia.orgnih.gov This reaction represents the sole de novo pathway for dTMP production, making thymidylate synthase essential for regulating a balanced supply of the four DNA precursors required for normal DNA replication. wikipedia.org

The catalytic mechanism of TS involves the formation of a covalent bond with the substrate dUMP via a cysteine nucleophile. wikipedia.org An imbalance in deoxynucleotides and elevated levels of dUMP, often resulting from TS inhibition, can lead to DNA damage. wikipedia.org While this mechanism is prevalent, some organisms possessing the thyX gene utilize a flavin-dependent thymidylate synthase (FDTS) that employs an unusual biosynthetic pathway without requiring an enzymatic nucleophile. nih.gov

Thymidylate synthase is a significant target for various chemotherapeutic agents. droracle.aibohrium.com For instance, the metabolite of 5-fluorouracil, FdUMP, acts as a dUMP analogue and forms a stable complex with TS and 5,10-methylene-tetrahydrofolate, leading to the enzyme's inactivation and subsequent "thymineless cell death". nih.gov Researchers have also synthesized and studied other uracil derivatives as potential inhibitors of thymidylate synthase. bohrium.comresearchgate.net

Pyrimidine metabolism encompasses the synthesis, degradation, and interconversion of pyrimidine nucleotides, which are vital for DNA and RNA synthesis, as well as energy metabolism. numberanalytics.com The pathway includes both de novo synthesis and salvage pathways. researchgate.netpressbooks.pub The de novo pathway synthesizes pyrimidines from precursors like amino acids and ribose, while the salvage pathway recycles free nucleosides and bases. researchgate.netvt.edu

The synthesis of 5'-thymidylic acid (dTMP) is a key junction in pyrimidine metabolism. hmdb.cadrugbank.com The precursor dUMP can be formed from dUDP, which is derived from UMP. vt.edu The conversion of dUMP to dTMP by thymidylate synthase is a rate-limiting step. nih.govresearchgate.net Following its synthesis, dTMP is further phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) and then to deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis. ontosight.ai

The pyrimidine metabolic pathway is tightly regulated to maintain cellular homeostasis. numberanalytics.com Dysregulation of this pathway is associated with various diseases, including cancer. numberanalytics.comresearchgate.net For example, rapidly proliferating cancer cells are heavily dependent on de novo pyrimidine synthesis to support uncontrolled growth. researchgate.net

Enzymatic Phosphorylation and Subsequent Conversions

Once synthesized, thymidylic acid derivatives undergo further enzymatic modifications, primarily phosphorylation, which is a prerequisite for their incorporation into DNA. The enzymes involved in these steps are key subjects of substrate and inhibitor studies.

Thymidylate kinase (TK) is the enzyme responsible for phosphorylating dTMP to dTDP, a critical step in the formation of dTTP for DNA synthesis. drugbank.comontosight.ai The enzyme's activity and substrate specificity have been extensively studied using various analogues of dTMP.

In one study using chick embryo liver thymidylate kinase, the phosphorylation of dTMP was inhibited by several 5'-monophosphate derivatives. tandfonline.com Notably, 5-Bromo-2'-deoxyuridine-5'-monophosphate (5-Br-dUMP) and 5-Iodo-2'-deoxyuridine-5'-monophosphate (5-I-dUMP) were not only inhibitors but also significant substrates for the enzyme. tandfonline.com In contrast, the monophosphates of zidovudine (B1683550) (AZT-MP) and 2',3'-dideoxythymidine (ddTMP) were found to be poor substrates. tandfonline.com These findings provide insight into the topology of the dTMP binding site, highlighting the critical role of the 3'-hydroxyl group of dTMP in catalysis. tandfonline.com

Research on thymidylate kinase from Plasmodium falciparum (PfTMK) has identified it as a potential drug target due to its unique ability to phosphorylate both dTMP and dGMP, unlike human thymidylate kinase which is highly specific for pyrimidines. cmu.eduplos.org Studies on inhibitors for PfTMK have explored various thymidine derivatives, including 5'-urea-α- and β-thymidine derivatives, which showed moderate inhibitory activity. plos.org

The table below summarizes the inhibitory effects of various thymidine monophosphate analogues on chick embryo liver thymidylate kinase.

CompoundIC50 Value (μM)Substrate PotentialReference
5-Bromo-2'-deoxyuridine-5'-monophosphate (5-Br-dUMP)8Significant substrate (26% efficiency of dTMP) tandfonline.com
5-Iodo-2'-deoxyuridine-5'-monophosphate (5-I-dUMP)24Significant substrate (6% efficiency of dTMP) tandfonline.com
2',3'-dideoxythymidine-5'-monophosphate (ddTMP)14Poor substrate tandfonline.com
3'-azido-3'-deoxythymidine-5'-monophosphate (AZT-MP)5Poor substrate tandfonline.com
Methylene (B1212753) phosphonate (B1237965) analogue of AZT-MP6Not specified tandfonline.com
5-Fluoro-2'-deoxyuridine-5'-monophosphate (5-F-dUMP)> 300Not specified tandfonline.com

DNA polymerases are the ultimate enzymes that incorporate deoxyribonucleoside triphosphates, including dTTP, into a growing DNA strand during replication. The interaction between DNA polymerases and analogues of thymidine triphosphate is a rich area of research, providing insights into the mechanisms of DNA synthesis and the development of antiviral and anticancer drugs. nih.govmdpi.com

Studies using nonpolar nucleoside isosteres as probes have revealed varied molecular interactions at the active sites of different DNA polymerases. acs.org For instance, a thymidine analog, F, could be efficiently replicated opposite a deoxyadenosine (B7792050) analogue, Z, by the Klenow fragment of E. coli DNA polymerase I, despite lacking Watson-Crick hydrogen bonding ability. acs.org This suggests that factors other than hydrogen bonding can play a crucial role in nucleotide incorporation for some polymerases.

Different DNA polymerases exhibit distinct specificities for thymidine analogues. The table below illustrates the varying abilities of several DNA polymerases to synthesize DNA using non-natural base pairs involving the thymidine analog F.

DNA PolymeraseSynthesis with A-F / F-ASynthesis with F-Z / Z-FReference
Klenow fragment (KF-)High EfficiencyHigh Efficiency acs.org
T7 DNA polymerase (T7-)High EfficiencyHigh Efficiency acs.org
Taq DNA polymerase (Taq)High EfficiencyHigh Efficiency acs.org
HIV-reverse transcriptase (HIV-RT)High EfficiencyHigh Efficiency acs.org
Calf thymus DNA polymerase α (Pol α)Some ExtentNot Replicated acs.org
Avian myeloblastosis virus reverse transcriptase (AMV-RT)Some ExtentNot Replicated acs.org
Human DNA polymerase β (Pol β)Not specifiedFailed to Replicate acs.org
Moloney murine leukemia virus reverse transcriptase (MMLV-RT)Not specifiedFailed to Replicate acs.org

Further research has explored modified nucleosides, such as 2',4'-bridged thymidine, which have shown inhibitory effects on Taq DNA polymerase. plos.org These analogues can act as competitive inhibitors, suggesting that they bind to the active site of the enzyme. plos.org Such studies are crucial for developing novel therapeutic agents that target DNA replication. plos.orgnih.gov

Research into Nucleic Acid-Protein Interactions

The interaction between nucleic acids and proteins is fundamental to a vast array of cellular processes, including DNA replication, transcription, and repair. nih.gov Thymidine and its derivatives are key components in studies aimed at elucidating the nature of these interactions.

Research has shown that enzymes like Ribonuclease A (RNase A), which typically cleaves RNA, can also bind to single-stranded DNA. escholarship.org Studies of the complex between RNase A and the DNA oligomer d(pT)4 have provided insights into how proteins recognize and bind to nucleic acids in a sequence-nonspecific manner, primarily through electrostatic interactions between basic protein residues and the nucleotide phosphate (B84403) backbone. escholarship.org

Photochemical reactions have also been used to probe DNA-protein interactions. For example, ultraviolet irradiation can induce the formation of covalent cross-links between thymine (B56734) bases in DNA and amino acid residues, such as tyrosine, in proteins. bohrium.com Characterizing these photoadducts helps to understand the spatial arrangement and contact points between proteins and nucleic acids in their native complexes. bohrium.com Mass spectrometry has emerged as a powerful tool for identifying proteins that bind to modified DNA bases and for mapping these interaction sites. nih.gov These approaches are vital for understanding how proteins interact with both normal and damaged DNA. nih.gov

Studies on Radical Formation and Interception in Thymine Derivatives

Effects of Ionizing Radiation on Nucleotide Derivatives

Ionizing radiation (IR) induces damage to biological molecules through a cascade of events initiated by the deposition of energy. nih.gov This can occur via two primary mechanisms: direct and indirect action. nucmed-guide.app In the direct action, the atoms of the DNA molecule itself are ionized or excited, leading to a chain of events that can result in biological damage. nucmed-guide.app The indirect action involves the radiolysis of cellular water, producing highly reactive free radicals, most notably the hydroxyl radical (•OH), which can then diffuse to and damage cellular DNA. nucmed-guide.appresearchgate.net

The interaction of ionizing radiation with DNA can lead to a variety of lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and damage to the nitrogenous bases. nucmed-guide.appe-roj.org For every 1 Gray (Gy) of absorbed radiation, it is estimated that a cell can sustain approximately 1000 base damages and 1000 SSBs, compared to about 40 DSBs. nucmed-guide.app

Studies using electron paramagnetic resonance (EPR) spectroscopy on thymine and its derivatives have identified the formation of several radical species following irradiation. allenpress.comtandfonline.com Upon exposure to ionizing radiation, thymine can form both cation (T•+) and anion (T•-) radicals. tandfonline.com The cation radical can undergo deprotonation, while the anion radical can be transformed into the 5,6-dihydro-5-thymyl radical (TH•) by capturing a proton. tandfonline.com The 5-thymyl radical, another significant product, is formed through either a direct radical reaction or via a precursor radical. allenpress.com However, in thymine and thymidylic acid, the 5-thymyl radical accounts for only up to about 25% of the resonances induced by ionizing radiation. allenpress.com The yield of radicals is notably higher in amorphous or freeze-dried samples compared to polycrystalline ones, suggesting that imperfections in the crystal lattice structure are involved in trapping the radicals. allenpress.com

The consequences of this radiation-induced damage are significant, with the formation of products like 8-oxo-guanine, 8-oxo-adenine, and various thymine derivatives such as 5-hydroxy-methyluracil and 5,6-dihydrothymine. acs.org The distribution of these products can be influenced by the DNA base sequence and the level of hydration. acs.org

Radiation-Induced Lesion Approximate Number per Cell per 1 Gy Key Radical Intermediates
Base Damage~1000Cation Radicals (T•+), Anion Radicals (T•-), 5-thymyl radical
Single-Strand Breaks (SSBs)~1000Sugar Radicals
Double-Strand Breaks (DSBs)~40Complex, often from clustered damage

Reactions with Thermal Hydrogen Atoms and Radical Trapping Mechanisms

Thermal hydrogen atoms represent another source of radical damage to DNA components. Studies have shown that exposing thymine and its derivatives to thermal hydrogen atoms leads to specific radical formation. allenpress.comaip.org The primary reaction is an addition of a hydrogen atom to the C5-C6 double bond of the thymine ring, resulting in the formation of the 5-thymyl radical. allenpress.comaip.org This is in contrast to dihydrothymine (B131461), where an abstraction reaction occurs to form the same radical. allenpress.comaip.org

The formation of these radicals is temperature-dependent. allenpress.comaip.org For the hydrogen addition reaction in thymine, the process requires temperatures above approximately 130°K, with an apparent activation energy of about 1.2 kcal/mole. aip.org The abstraction reaction in dihydrothymine exhibits a higher activation energy of 2.5 kcal/mole. aip.org

Mechanisms exist to counteract the formation of these damaging radicals. These radical trapping mechanisms can hinder or intercept the initial radical reactions. allenpress.com For instance, sulfur-containing compounds have been shown to be effective in partially hindering these radical processes. allenpress.com The presence of oxygen can also significantly alter the types and yields of the final products by reacting with the initial radical adducts. researchgate.nettandfonline.com

Furthermore, the initial radical events can be redistributed. Holes (electron deficiencies) created on the sugar-phosphate backbone or the surrounding water molecules can migrate to the DNA bases, which act as traps for these positive charges. nih.gov This transfer localizes the damage to the bases, leading to the subsequent chemical reactions that form stable end-products. nih.gov

Compound Reaction with H atoms Activation Energy (kcal/mole) Primary Radical Product
ThymineAddition~1.25-thymyl radical
DihydrothymineAbstraction~2.55-thymyl radical

Advanced Characterization and Theoretical Studies of Nucleotide Esters

Spectroscopic Characterization Techniques for Modified Nucleotides

Spectroscopic methods are indispensable for probing the dynamic and structural aspects of nucleotide derivatives. Techniques such as Electron Spin Resonance (ESR), fluorescence quenching, and Circular Dichroism (CD) offer unique windows into radical formation, binding events, and conformational states.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species with unpaired electrons, such as free radicals. wikipedia.org The method is analogous to Nuclear Magnetic Resonance (NMR) but focuses on electron spins instead of atomic nuclei. wikipedia.org In the context of nucleotide derivatives, ESR is particularly valuable for studying radical formation, which can occur, for example, through radiation damage.

While specific ESR studies focusing solely on 5'-Thymidylic acid, dibutyl ester are not extensively documented, the principles can be understood from research on its core components, thymidine (B127349) and thymine (B56734). Studies on irradiated thymidine have successfully used ESR to identify the resulting radical species. nih.govnih.gov The ESR spectra of gamma-irradiated DNA have been shown to be similar to those of thymidine, suggesting that the thymine base is a primary site for the stabilization of radicals.

The application of ESR to this compound would involve exposing the compound to conditions that could generate radicals (e.g., gamma-rays or specific chemical reactions) and analyzing the resulting ESR spectrum. The hyperfine structure of the spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like protons), would provide information to identify the specific radical formed on the molecule. This is a powerful tool for understanding potential degradation pathways and reactive intermediates. mit.edu

Fluorescence Quenching Analysis for Binding Characteristics

Fluorescence quenching is a powerful technique used to study the binding interactions between a fluorescent molecule (fluorophore) and a quencher molecule. When the quencher binds to or is in close proximity to the fluorophore, a decrease in fluorescence intensity is observed. This phenomenon can be used to determine binding affinities and understand the dynamics of molecular interactions.

In the study of nucleotide esters like this compound, fluorescence quenching can be employed to investigate its interaction with other molecules, such as proteins or DNA. For this analysis, either the nucleotide ester or the target molecule would need to be intrinsically fluorescent or labeled with a fluorescent probe.

Studies have shown that nucleobases themselves can act as quenchers. oup.com Guanine is typically the most efficient quencher, followed by adenine, cytosine, and thymine. oup.com Therefore, the binding of a fluorescent ligand to the thymine base of this compound could potentially be monitored by changes in the ligand's fluorescence. Conversely, if the nucleotide ester were to interact with a fluorescently labeled protein, quenching of the protein's fluorescence could provide data on binding constants (Ka) and the number of binding sites. For example, a study on a fluorescent ligand for thymine reported significant fluorescence quenching upon binding, allowing for the determination of a high affinity constant. nih.gov This approach provides valuable insights into the specific binding characteristics of the nucleotide ester.

Circular Dichroism Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. nih.gov It is exceptionally sensitive to the secondary and tertiary structure of biomolecules, making it an ideal tool for studying the conformation of modified nucleotides like this compound. edu.krd

Studies on thymidine derivatives have demonstrated that modifications to the nucleotide structure lead to distinct changes in their CD spectra. nih.gov For instance, alterations in the internucleotide linkage of a thymidine dimer were shown to affect intramolecular stacking and base-pairing capabilities, which were monitored by CD. nih.gov When analyzing this compound, the CD spectrum in the near-UV range (250-300 nm) would be particularly informative about the environment of the thymine chromophore, which is sensitive to its orientation and stacking interactions. Comparing the experimental CD spectrum with spectra predicted from theoretical models of different conformers can help determine the most stable conformation in solution. mdpi.com

Computational and Theoretical Chemistry Approaches

Computational chemistry provides a powerful complement to experimental techniques, offering detailed insights into the molecular and electronic structure of nucleotide esters at an atomic level.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely applied to predict the geometries, energies, and various properties of molecules. For this compound, DFT calculations are invaluable for determining its most stable three-dimensional structure (molecular structure optimization) and for calculating its fundamental electronic properties.

The process begins with building an initial model of the molecule. A DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), is then performed to find the geometry with the lowest energy. scirp.org This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. Studies on related thymidine derivatives have successfully used this approach to obtain stable conformations and calculate electronic properties. scirp.org For instance, DFT can elucidate how the butyl ester groups influence the conformation of the phosphate (B84403) backbone and the sugar pucker.

The following table provides an illustrative example of the kind of data that can be obtained from a DFT geometry optimization for a molecule like this compound.

ParameterAtom 1Atom 2Atom 3Optimized Value
Bond Length (Å) C1'N1-1.48
C2O2-1.23
PO5'-1.62
**Bond Angle (°) **N1C1'O4'108.5
C5'O5'P120.1
Dihedral Angle (°) O4'C1'N1C2
Note: This data is illustrative and represents typical values that would be generated from a DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Parameters

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO gap, are critical parameters for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. aimspress.com

For this compound, the energies of these orbitals can be calculated using the same DFT methods employed for structure optimization. researchgate.net The analysis of the HOMO and LUMO provides insights into the molecule's reactivity. For example, the distribution of the HOMO can indicate the most likely sites for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. nih.gov From the HOMO and LUMO energies, other chemical reactivity descriptors can be calculated, such as chemical potential, hardness, and the electrophilicity index, which further quantify the molecule's reactive nature. mdpi.com

The table below presents a hypothetical FMO analysis for this compound.

ParameterValue (eV)Description
EHOMO -6.52Indicates electron-donating capability
ELUMO -1.34Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.18Reflects chemical reactivity and stability
Note: This data is for illustrative purposes only.

This theoretical approach is fundamental for predicting how this compound might interact in biological systems and for designing further experimental studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize and understand the electrostatic landscape of a molecule. chemrxiv.orgias.ac.in It provides insights into a molecule's reactivity, intermolecular interactions, and biological recognition processes. chemrxiv.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green represents neutral or near-zero potential.

Table 1: Illustrative MEP Data for Thymidine Analogs

Molecular RegionTypical Electrostatic Potential Range (kcal/mol)Implication for Reactivity
Carbonyl Groups (Thymine)-50 to -30Site for electrophilic attack and hydrogen bond acceptance
N-H Groups (Thymine)+20 to +40Site for nucleophilic attack and hydrogen bond donation
Phosphate Group (unesterified)-80 to -60Strong site for electrophilic attack and metal ion coordination
Dibutyl Ester Group-10 to +10Increased lipophilicity, reduced polarity

Note: The values presented are illustrative and based on general findings for thymidine derivatives. Specific values for this compound would require dedicated computational analysis.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand and predict the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. nih.govnih.gov The primary goal of molecular docking is to identify the binding mode and estimate the binding affinity of the ligand to the target. nih.gov

In the context of thymidine derivatives, docking studies are often performed to investigate their potential as inhibitors of enzymes involved in nucleotide metabolism, such as thymidylate kinase. nih.govdrugbank.com For this compound, a hypothetical docking study against an enzyme's active site would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible conformations of the ligand within the active site, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.gov The esterification of the phosphate group would likely lead to a different binding mode compared to thymidine monophosphate, potentially favoring interactions with hydrophobic pockets in the active site.

Table 2: Hypothetical Docking Simulation Results

Target Protein (Example)LigandEstimated Binding Affinity (kcal/mol)Key Predicted Interactions
Thymidylate Kinase5'-Thymidylic acid-7.5Hydrogen bonds with active site residues, Hydrophobic interactions with nonpolar residues.
Thymidylate KinaseThis compound-6.8Altered hydrogen bonding pattern, Enhanced hydrophobic interactions due to butyl groups.

Note: This data is hypothetical and for illustrative purposes only. Actual results would depend on the specific protein target and docking software used.

In Silico Predictions for Molecular Behavior and Interactions

In silico methods encompass a wide range of computational tools used to predict the physicochemical and pharmacokinetic properties of molecules, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. researchgate.net

For this compound, various in silico tools can be employed to predict its properties. For instance, its lipophilicity (LogP) is expected to be significantly higher than that of thymidylic acid due to the nonpolar butyl esters. This would likely increase its membrane permeability but could also decrease its aqueous solubility. researchgate.net Other predicted parameters include molecular weight, number of hydrogen bond donors and acceptors, and polar surface area, which are all important for assessing oral bioavailability according to Lipinski's rule of five. researchgate.net Toxicity predictions might involve screening for potential interactions with known toxicity targets or for structural alerts that suggest possible adverse effects. cadaster.eu

Table 3: Predicted Physicochemical Properties

Property5'-Thymidylic acidThis compound (Predicted)Reference/Method
Molecular Weight ( g/mol )322.21434.43Calculated
LogP (Octanol-Water Partition Coefficient)~ -1.5~ 2.5ALOGPS t3db.ca
Hydrogen Bond Donors42Calculated
Hydrogen Bond Acceptors88Calculated
Aqueous Solubility (log mol/L)HighLowPredicted researchgate.net

Note: Predicted values are estimations and can vary between different prediction software.

Separation and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. nih.govscielo.br It is widely used for both analytical purposes (determining the purity and concentration of a substance) and preparative applications (isolating and purifying a compound of interest). nih.gov

The separation of nucleotide esters like this compound is typically achieved using reversed-phase HPLC. mdpi.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its increased lipophilicity from the dibutyl ester groups, this compound would have a longer retention time compared to the more polar thymidylic acid under reversed-phase conditions. The specific retention time would depend on the exact HPLC conditions, including the column, mobile phase composition, flow rate, and temperature. scielo.br

Table 4: Example HPLC Parameters for Nucleotide Ester Analysis

ParameterCondition
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile in 0.1 M Triethylammonium acetate (B1210297) buffer
Flow Rate1.0 mL/min
DetectionUV Absorbance at 267 nm
Injection Volume20 µL

Gel Electrophoresis for Investigating DNA Interactions

Gel electrophoresis is a standard molecular biology technique used to separate macromolecules like DNA, RNA, and proteins based on their size and charge. researchgate.net In the context of small molecules like this compound, gel electrophoresis, particularly through mobility shift assays, can be employed to investigate their interactions with DNA. ed.ac.uknationaldiagnostics.com

Research Directions and Future Perspectives for Modified Nucleotides

Advancements in Nucleotide Prodrug Design in Research Contexts

Nucleotide prodrugs are designed to overcome the challenges of delivering charged nucleotide analogues into cells. By masking the phosphate (B84403) group with lipophilic moieties, such as the dibutyl esters in 5'-Thymidylic acid, dibutyl ester, these compounds can more readily cross cell membranes. Once inside the cell, these masking groups are designed to be cleaved by cellular enzymes, releasing the active nucleotide.

The synthesis of thymidine (B127349) 5'-dibutyl phosphate has been described in the context of creating potential anti-HIV drugs. ucl.ac.uk However, in in-vitro studies, these simple dialkyl phosphate esters of 3'-azido-3'-deoxythymidine (AZT), a well-known anti-HIV drug, were found to be inactive. ucl.ac.uk This was hypothesized to be due to the metabolic stability of the dibutyl ester groups, which may not be efficiently cleaved within the cell to release the active monophosphate. ucl.ac.uk

This finding underscores a critical aspect of prodrug design: the balance between stability for delivery and liability for intracellular activation. Future research in this area will likely focus on designing ester linkages that are more susceptible to cleavage by specific intracellular enzymes, thereby improving the release of the active nucleotide. This could involve exploring a wider range of ester groups with varying electronic and steric properties.

Prodrug StrategyActivating Enzyme (Hypothetical)Potential Advantage
Simple Alkyl EstersEsterasesEase of synthesis
Aryl EstersCarboxylesterasesTunable electronic properties
Amino Acid ConjugatesPeptidases, EsterasesPotential for active transport

Exploration of Novel Nucleotide Analogues for Specialized Research Applications

The modification of nucleotides is not limited to prodrug strategies. Introducing novel chemical groups can imbue nucleotides with unique properties, allowing them to be used as probes, to create new biological structures, or to have altered base-pairing properties. The dibutyl ester modification, while initially explored for prodrug purposes, could potentially be repurposed for other research applications.

For instance, the lipophilic nature of the dibutyl groups could be exploited to study the interactions of nucleotides with hydrophobic pockets in enzymes or to influence the self-assembly of DNA nanostructures. Furthermore, the synthesis of oligonucleotides containing such modified bases could be explored. biotage.co.jp The presence of the bulky dibutyl groups would likely have a significant impact on the structure and stability of the DNA duplex, which could be a subject of biophysical studies.

Integration with Emerging Chemical and Biological Technologies

The true potential of modified nucleotides like this compound, will be realized through their integration with revolutionary technologies such as CRISPR-Cas9 gene editing and synthetic biology. nih.govfrontiersin.org

In the context of synthetic biology , the enzymatic incorporation of modified nucleotides into DNA is a key area of research. nih.govportlandpress.com While the large dibutyl ester groups might pose a challenge for natural DNA polymerases, engineered polymerases could potentially be developed to accept such modified substrates. This would allow for the site-specific introduction of these groups into DNA, creating novel biomaterials with tailored properties.

The CRISPR-Cas9 system offers unprecedented control over genome editing. nih.govyoutube.com Modified nucleotides could be incorporated into the guide RNA or the donor DNA template to enhance the efficiency or specificity of the editing process. For example, lipophilic modifications could potentially improve the delivery of the CRISPR machinery into cells. While direct applications of this compound, in this context are yet to be explored, the broader principle of using modified nucleotides to modulate CRISPR technology is an active area of investigation.

Contribution to Fundamental Understanding of Nucleic Acid Chemistry and Molecular Biology

The study of even seemingly simple modifications like the dibutyl ester of thymidylic acid can provide valuable insights into the fundamental principles of nucleic acid chemistry and biology. By observing how these modifications affect properties such as solubility, enzymatic recognition, and duplex stability, researchers can gain a deeper appreciation for the intricate interplay of forces that govern the function of DNA and RNA.

For example, the inactivity of the dibutyl ester prodrugs of AZT highlights the stringent requirements of the enzymes involved in nucleotide metabolism. ucl.ac.uk This information is crucial for the rational design of more effective therapeutic agents. Similarly, studying the impact of such modifications on DNA structure can refine our models of the forces that hold the double helix together.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5'-thymidylic acid, dibutyl ester, and what methodological considerations are critical for yield optimization?

  • Answer : Synthesis typically involves esterification of thymidine 5'-phosphate using dibutyl groups. Key steps include:

  • Protection of reactive sites : Use trimethylsilyl chloride (TMS-Cl) to protect hydroxyl groups on the sugar moiety, preventing unwanted side reactions .
  • Phosphorylation and esterification : Employ carbodiimide-based coupling agents (e.g., DCC) to activate the phosphate group for reaction with butanol derivatives. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the product. Confirm purity (>95%) via UV absorbance at 260 nm .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Answer :

  • NMR spectroscopy : 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR to confirm esterification (e.g., shifts at δ 1.0–1.5 ppm for butyl protons; phosphate ester linkage at δ -0.5 to -2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~483.2 g/mol) and detect impurities .
  • HPLC-UV : Quantify purity using a mobile phase of 10 mM ammonium acetate (pH 5.0) and methanol .

Q. How can researchers mitigate hydrolysis of the dibutyl ester group during experimental handling?

  • Answer :

  • Storage : Store at -20°C in anhydrous DMSO or acetonitrile to limit moisture exposure .
  • Buffering : Use neutral pH buffers (e.g., Tris-HCl, pH 7.4) during enzymatic assays to avoid acid/base-catalyzed ester cleavage .
  • Kinetic monitoring : Track degradation via LC-MS over 24-hour periods under experimental conditions to adjust protocols .

Advanced Research Questions

Q. How does the dibutyl ester modification influence the interaction of thymidylic acid with thymidylate synthase compared to the native phosphate form?

  • Answer :

  • Enzymatic assays : Compare KmK_m and VmaxV_{max} values using recombinant thymidylate synthase. The dibutyl ester may reduce binding affinity due to steric hindrance, observed via decreased VmaxV_{max} in spectrophotometric assays (monitoring dUMP conversion at 340 nm) .
  • Molecular docking : Use software like AutoDock to model steric clashes between the dibutyl groups and the enzyme’s active site .

Q. What experimental designs are suitable for evaluating the stability of this compound under varying physiological pH conditions?

  • Answer :

  • pH stability study : Incubate the compound in buffers ranging from pH 2.0 (simulating gastric fluid) to pH 7.4 (blood pH) at 37°C.
  • Sampling intervals : Collect aliquots at 0, 6, 12, and 24 hours for LC-MS analysis to quantify intact ester and hydrolysis products (e.g., thymidylic acid) .
  • Data interpretation : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Expect reduced stability below pH 5.0 due to acid-catalyzed hydrolysis .

Q. Can this compound serve as a prodrug in nucleotide metabolism studies, and how can its cellular uptake be quantified?

  • Answer :

  • Prodrug activation : Treat cell lysates with esterases (e.g., porcine liver esterase) and measure free thymidylic acid via HPLC .
  • Uptake quantification : Radiolabel the compound with 3H^{3}\text{H} at the thymine moiety. Use scintillation counting to track intracellular accumulation in cultured HeLa cells over time .

Q. What role does the dibutyl ester play in modulating membrane permeability compared to unmodified thymidylic acid?

  • Answer :

  • Lipophilicity assessment : Measure logP values using shake-flask method (expected increase of ~2.5 for the ester vs. native form) .
  • Caco-2 permeability assay : Compare apparent permeability coefficients (PappP_{app}) in a transwell system. The ester form typically shows 3–5× higher permeability due to enhanced lipophilicity .

Methodological Notes

  • Contradictions in Data : highlights thymidylate synthase activity with thymidylic acid, but esterified forms may show reduced activity due to structural modifications. Researchers must validate enzyme compatibility for each derivative .
  • Critical Techniques : Always pair synthetic protocols (e.g., DCC coupling) with rigorous purification (HPLC) and characterization (NMR/MS) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.